5-(2-Aminoethyl)thiophene-2-carboxylic acid
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Overview
Description
5-(2-Aminoethyl)thiophene-2-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and biological applications. The presence of an aminoethyl group and a carboxylic acid group in its structure makes it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amino and carboxyl functional groups. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(2-Aminoethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminoethyl)thiophene-2-sulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxylic acid group.
5-(Aminomethyl)thiophene-2-sulfonamide: Contains an aminomethyl group instead of an aminoethyl group.
Uniqueness
5-(2-Aminoethyl)thiophene-2-carboxylic acid is unique due to the presence of both an aminoethyl group and a carboxylic acid group, which provide distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a wide range of applications in various fields.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4,8H2,(H,9,10) |
InChI Key |
GLCYYDYNWMTCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCN |
Origin of Product |
United States |
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